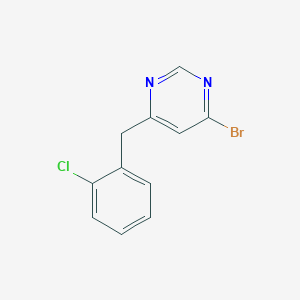

4-Bromo-6-(2-chlorobenzyl)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-[(2-chlorophenyl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2/c12-11-6-9(14-7-15-11)5-8-3-1-2-4-10(8)13/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJYHKLNQSBAIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC(=NC=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-6-(2-chlorobenzyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines are a class of compounds known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article explores the biological activity of 4-Bromo-6-(2-chlorobenzyl)pyrimidine, focusing on its mechanisms of action, biochemical interactions, and relevant research findings.

4-Bromo-6-(2-chlorobenzyl)pyrimidine is characterized by the following chemical structure:

- Molecular Formula: C11H8BrClN2

- Molecular Weight: 295.55 g/mol

The biological activity of 4-Bromo-6-(2-chlorobenzyl)pyrimidine is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to affect various cellular pathways:

- Enzyme Inhibition: This compound may inhibit enzymes involved in critical metabolic processes, potentially affecting cell proliferation and survival.

- Receptor Modulation: It can modulate receptors that play roles in cell signaling, leading to altered cellular responses.

Biochemical Interactions

Research indicates that 4-Bromo-6-(2-chlorobenzyl)pyrimidine interacts with several biomolecules:

- Target Proteins: The compound has been observed to bind to proteins involved in cell signaling pathways, influencing their activity and stability.

- Gene Expression: It may alter gene expression profiles by modulating transcription factors or other regulatory proteins.

Antimicrobial Activity

A study investigated the antimicrobial properties of 4-Bromo-6-(2-chlorobenzyl)pyrimidine against various pathogens. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as summarized in Table 1.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Activity

In vitro studies demonstrated that 4-Bromo-6-(2-chlorobenzyl)pyrimidine exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, as shown in the following case study.

Case Study: MCF-7 Breast Cancer Cells

- Concentration Tested: 10 µM

- Cell Viability Reduction: ~70% after 48 hours

- Mechanism: Induction of apoptosis via mitochondrial pathway activation.

Pharmacokinetics

Understanding the pharmacokinetic profile of 4-Bromo-6-(2-chlorobenzyl)pyrimidine is crucial for evaluating its therapeutic potential:

- Absorption: Rapidly absorbed after administration.

- Distribution: Distributed widely in tissues, with a higher concentration in liver and kidneys.

- Metabolism: Primarily metabolized by cytochrome P450 enzymes.

- Excretion: Excreted mainly via urine as metabolites.

Safety and Toxicology

Preliminary toxicity studies indicate that while 4-Bromo-6-(2-chlorobenzyl)pyrimidine shows promise in therapeutic applications, high doses can lead to cytotoxic effects on normal cells. Further studies are needed to establish a safe therapeutic window.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl vs. Aryl Substitutions

- Propyl substitution (compound 11c) : Exhibits anti-HIV-1 inhibition rates comparable to 2-chlorobenzyl-substituted compounds, suggesting alkyl chains can mimic aryl groups in certain contexts. However, alkyl groups may reduce aromatic π-π stacking interactions critical for target binding .

- Unsubstituted benzyl (compound 11d) : Shows significantly reduced anti-HIV-1 activity (6% inhibition), highlighting the necessity of electron-withdrawing substituents (e.g., chlorine) for optimal activity .

Halogenated Benzyl Derivatives

- The electronegative fluorine may disrupt hydrophobic interactions or induce metabolic instability .

- 4-Fluorobenzyl (compound 11h) : Higher inhibition (25%) than 2-fluorobenzyl, suggesting positional effects of halogens on activity. The para-substitution may better align with target binding pockets .

Bromo-Substituted Pyrimidines

- 5-Bromo-2-chloropyrimidin-4-amine : Features a bromine at position 5 and an amine at position 4. The planar pyrimidine ring and hydrogen-bonding network (N–H···N interactions) stabilize its crystal structure, which may enhance binding in biological systems .

- Similarity scores (0.75 vs. target compound) suggest structural resemblance, though lack of a benzyl group limits direct comparability .

Structural Analogues in Catalogs

- 4-Bromo-6-(pyrimidin-2-yl)pyrimidine : Lacks the 2-chlorobenzyl group, reducing lipophilicity and likely diminishing membrane permeability compared to the target compound. This highlights the critical role of benzyl substituents in optimizing bioavailability .

Data Tables

Table 1: Anti-HIV-1 Activity and Substituent Effects

Table 2: Structural and Electronic Properties of Brominated Pyrimidines

Preparation Methods

General Synthetic Strategy Overview

The preparation of halogenated pyrimidines typically involves:

- Formation of pyrimidine core intermediates with suitable leaving groups (e.g., chlorides).

- Introduction of aryl or benzyl substituents via nucleophilic substitution or coupling reactions.

- Halogenation steps to install bromine or chlorine atoms at desired positions on the pyrimidine ring.

For 4-Bromo-6-(2-chlorobenzyl)pyrimidine, a plausible route involves:

- Synthesizing a 4-bromo-substituted pyrimidine intermediate.

- Introducing the 6-(2-chlorobenzyl) substituent through benzylation at the 6-position.

Preparation of Halogenated Pyrimidine Intermediates

Preparation of 5-(4-bromophenyl)-4,6-dichloropyrimidine as a Model Compound

Two patent sources () describe robust preparation methods for 5-(4-bromophenyl)-4,6-dichloropyrimidine, which can be adapted for related halogenated pyrimidines:

Step 1: Esterification

- p-Bromophenylacetic acid is esterified with methanol in the presence of a solid acid catalyst under reflux (5-6 hours).

- After cooling, filtration removes the catalyst, and methanol is distilled off.

- The residue is dissolved in a hydrophobic solvent (e.g., toluene), washed with water, and concentrated to yield an intermediate ester.

Step 2: Carbonate Reaction

- Sodium methoxide and methanol are added to the intermediate.

- Dimethyl carbonate is introduced under nitrogen atmosphere.

- The mixture is heated to 70-80 °C and stirred for 4-8 hours to form a carbonate intermediate.

Step 3: Cyclization with Formamidine Hydrochloride

- Formamidine hydrochloride is added to the carbonate intermediate.

- The reaction proceeds at 20-30 °C for 15-17 hours, yielding a pyrimidine intermediate.

Step 4: Chlorination

- The pyrimidine intermediate is reacted with solid phosgene in the presence of toluene and N,N-dimethylaminopyridine (DMAP).

- The reaction is conducted at 20-35 °C initially, then heated to 95-105 °C for 3-5 hours.

- After cooling, the mixture is treated with water and toluene, stirred, and layered.

- The organic phase is isolated, concentrated, and recrystallized from ethanol to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine with yields around 74-86% and purity >99.9% by HPLC.

| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | p-Bromophenylacetic acid, methanol, solid acid catalyst, reflux 5-6 h | Methyl p-bromophenylacetate (Intermediate 1) | ~94-95 | Catalyst recovered, methanol removed |

| 2 | Sodium methoxide, dimethyl carbonate, 70-80 °C, 4-8 h | Carbonate intermediate (Intermediate 2) | Not specified | Nitrogen atmosphere |

| 3 | Formamidine hydrochloride, 20-30 °C, 15-17 h | Pyrimidine intermediate (Intermediate 3) | ~92-93 | Post-treatment includes filtration |

| 4 | Phosgene, toluene, DMAP, 20-105 °C, 3-5 h | 5-(4-bromophenyl)-4,6-dichloropyrimidine | ~74-86 | Recrystallization from ethanol |

This method demonstrates a high-yield, scalable approach to halogenated pyrimidine cores with controlled substitution patterns.

Research Findings and Considerations

-

- The preparation of halogenated pyrimidines via the described methods yields products with purity exceeding 99.9% by HPLC.

- Total yields for multi-step syntheses range from 73% to 86%, indicating efficient processes suitable for scale-up.

-

- Precise temperature control during chlorination and esterification steps is critical for product quality.

- Use of solid acid catalysts and recovery improves sustainability and cost-effectiveness.

-

- Phosgene, used for chlorination, requires careful handling due to toxicity.

- Alternative chlorinating agents may be explored for safer industrial processes.

Adaptation for 4-Bromo-6-(2-chlorobenzyl)pyrimidine:

- The above methods for preparing 4-bromo- and 4,6-dichloropyrimidines can be adapted by replacing the aryl substituent with a 2-chlorobenzyl moiety.

- Benzylation can be introduced either before or after halogenation depending on reagent availability and reaction compatibility.

Summary Table of Preparation Steps for Related Pyrimidines

| Stage | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Esterification | p-Bromophenylacetic acid, methanol, acid catalyst, reflux | Form methyl ester intermediate | Intermediate 1 (~94% yield) |

| Carbonate Formation | Sodium methoxide, dimethyl carbonate, N2, 70-80 °C | Form carbonate intermediate | Intermediate 2 |

| Cyclization | Formamidine hydrochloride, 20-30 °C, 15-17 h | Pyrimidine ring formation | Intermediate 3 (~92% yield) |

| Chlorination | Phosgene, toluene, DMAP, 20-105 °C, 3-5 h | Introduce chlorine substituents | Final halogenated pyrimidine (~74-86% yield) |

| Benzylation (adapted) | 2-Chlorobenzyl halide or boronic acid, Pd catalyst | Attach 2-chlorobenzyl group | Target compound |

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-6-(2-chlorobenzyl)pyrimidine?

The synthesis typically involves nucleophilic substitution reactions. For example, the chlorobenzyl group can be introduced via thiol-mediated coupling to a pyrimidine core, followed by bromination at the 4-position using reagents like N-bromosuccinimide (NBS) or bromine in the presence of catalysts such as FeBr₃ . Key intermediates include 2-chlorobenzyl chloride and brominated pyrimidine precursors. Purification often employs recrystallization or column chromatography to isolate the final product.

Q. How is structural characterization of 4-Bromo-6-(2-chlorobenzyl)pyrimidine performed?

Standard techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromaticity.

- X-ray crystallography to resolve bond angles and torsional strain, as demonstrated in studies of structurally analogous brominated pyrimidines (e.g., 2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine, where β = 101.634° and V = 1373.0 ų ).

- Mass spectrometry (HRMS) for molecular weight validation.

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Researchers often test antimicrobial or anticancer activity using:

- MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains.

- Cell viability assays (e.g., MTT) on cancer cell lines.

- Enzyme inhibition studies (e.g., kinase assays) to assess binding affinity. For example, similar pyrimidine derivatives have shown activity in protein-templated reactions relevant to drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization strategies include:

- Catalyst screening : FeBr₃ or AlCl₃ for bromination efficiency .

- Temperature control : Lower temperatures (0–25°C) to minimize side reactions during substitution .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .

- Purification : Gradient elution in flash chromatography to separate brominated byproducts .

Q. How can computational methods aid in understanding structure-activity relationships (SAR)?

Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) and binding modes. For example, studies on 2-amino-5-bromo-6-methylpyrimidinol used Mulliken charges and vibrational spectroscopy to correlate substituent effects with bioactivity . Molecular docking can further simulate interactions with target proteins (e.g., kinases) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell densities or incubation times).

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Orthogonal assays : Confirm results using unrelated methods (e.g., fluorescence-based vs. colorimetric readouts).

Q. How are reactive intermediates detected and characterized during synthesis?

Advanced techniques include:

- In situ FTIR to monitor reaction progress.

- Cryogenic trapping combined with NMR for short-lived intermediates.

- HPLC-MS to isolate and identify transient species, as seen in studies of pyrimidine sulfanyl derivatives .

Methodological Challenges

Q. What analytical challenges arise in quantifying trace impurities?

- HPLC-UV/HRMS with high-resolution columns (C18 or HILIC) to separate structurally similar byproducts.

- Spiking experiments using synthetic impurity standards for calibration .

Q. How can crystallographic data address structural ambiguities?

Single-crystal X-ray diffraction provides unambiguous bond length/angle data. For instance, studies on 2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine revealed a monoclinic crystal system (space group P2₁/c) with Z = 4, resolving steric clashes between substituents .

Q. What meta-analysis approaches integrate disparate data on this compound?

- Systematic reviews of kinetic parameters (e.g., IC₅₀ values) across studies.

- Cheminformatics tools to map substituent effects on bioactivity, leveraging databases like PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.